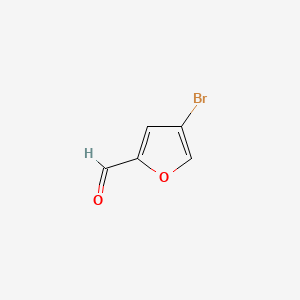

4-Bromo-2-furaldehyde

Beschreibung

Significance as a Furan (B31954) Derivative in Organic Synthesis

Furan and its derivatives are cornerstones of heterocyclic chemistry, widely recognized for their presence in numerous natural products and their utility as versatile intermediates in organic synthesis. numberanalytics.comnumberanalytics.com The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, can be found in a variety of biologically active compounds, including pharmaceuticals, agrochemicals, and flavorings. numberanalytics.comchemimpex.comijsrst.com The inherent reactivity of the furan nucleus allows it to participate in a diverse range of chemical transformations, such as electrophilic substitutions, cycloadditions, and metal-catalyzed coupling reactions. numberanalytics.com

4-Bromo-2-furaldehyde leverages the intrinsic properties of the furan scaffold while introducing specific functionalities that enhance its synthetic utility. The aldehyde group at the 2-position is a reactive site for nucleophilic attack and condensation reactions, while the bromine atom at the 4-position serves as a key functional group for cross-coupling reactions, allowing for the introduction of various substituents onto the furan ring. chemimpex.com This combination of reactive sites on a stable aromatic core makes this compound a highly valuable and sought-after intermediate in the synthesis of complex organic molecules. chemimpex.com

Role as a Precursor for Advanced Molecular Architectures

The strategic placement of the bromo and formyl groups on the furan ring positions this compound as an ideal starting material for the construction of sophisticated molecular frameworks. Its ability to undergo a variety of chemical transformations allows chemists to build upon its core structure to create molecules with significant biological or material properties. chemimpex.com

One notable application is in the synthesis of furanyl cyclobutenediones, which have been identified as potent antagonists for G-protein coupled receptors (GPCRs). chemicalbook.com This class of receptors is a major target for drug discovery, and the availability of versatile building blocks like this compound is crucial for developing new therapeutic agents.

Furthermore, research has demonstrated the use of this compound in the combinatorial synthesis of skeletally diverse small molecules. broadinstitute.org In one example, it was used as a starting material in a multi-step solid-phase synthesis. A Suzuki coupling reaction between this compound and an appropriate boronic acid, followed by further transformations, led to the generation of a library of complex and distinct molecular skeletons. broadinstitute.org This highlights the compound's role in creating molecular diversity, a key strategy in modern drug discovery and materials science. The reactivity of the bromine atom allows for the introduction of aryl or other groups, which can then influence the outcome of subsequent reactions, leading to a variety of molecular architectures from a common precursor. broadinstitute.org

Scope of Academic Inquiry into this compound Chemistry

The academic interest in this compound spans several areas of chemical research, driven by its potential applications in medicinal chemistry, agrochemical synthesis, and materials science. chemimpex.com Researchers are actively exploring its utility as a building block for novel bioactive compounds, including potential anti-cancer agents and therapeutics for neurological disorders. chemimpex.combiomedres.us

The compound's reactivity profile makes it a subject of investigation for the development of new synthetic methodologies. Studies have focused on its participation in various coupling reactions, such as Suzuki and Stille couplings, to form carbon-carbon bonds and introduce molecular complexity. broadinstitute.org The aldehyde functionality also allows for its use in a range of condensation and addition reactions to build larger molecular assemblies.

Moreover, the synthesis of various heterocyclic compounds derived from furan precursors, including bromo-substituted furfurals, is an active area of research. biomedres.uslongdom.org These studies aim to create new classes of compounds with potentially useful biological activities. The investigation into the reactions of this compound and its derivatives contributes to the broader understanding of furan chemistry and expands the toolbox of synthetic organic chemists.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO2/c6-4-1-5(2-7)8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRGBBKQOSUHKPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373692 | |

| Record name | 4-Bromo-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21921-76-6 | |

| Record name | 4-Bromo-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-furaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2 Furaldehyde and Its Analogs

Direct Bromination Approaches

Direct bromination of 2-furaldehyde presents a straightforward approach to obtaining bromo-substituted derivatives. However, controlling the position of bromination is a key challenge due to the activating nature of the furan (B31954) ring and the directing effects of the aldehyde group.

Regioselective Bromination of 2-Furaldehyde

The bromination of 2-furaldehyde can lead to a mixture of products, primarily the 5-bromo and 4,5-dibromo derivatives. Achieving regioselectivity for the 4-position requires specific reaction conditions and reagents. One method involves the treatment of 4,5-dibromo-2-furaldehyde (B1269445) with a reducing agent to selectively remove the bromine at the 5-position. psu.edursc.orgrsc.org Another approach utilizes a directing group strategy, where a substituent is temporarily introduced to block the more reactive 5-position, guiding the bromination to the 4-position, followed by the removal of the directing group.

While direct bromination of 2-furaldehyde typically yields the 5-bromo isomer as the major product, the formation of 4-bromo-2-furaldehyde can be influenced by reaction conditions. asianpubs.org For instance, the ratio of 5-bromo to 4-bromo isomers can be altered by adjusting the temperature during bromination with N-bromosuccinimide (NBS). asianpubs.org

Influence of Catalysts and Reaction Conditions on Bromination Selectivity

The choice of catalyst and reaction conditions plays a pivotal role in directing the outcome of the bromination of 2-furaldehyde. Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃), can be employed to facilitate the bromination; however, this often leads to a mixture of mono- and di-brominated products. asianpubs.orgbroadinstitute.orgchemicalbook.com The solvent system also significantly impacts the selectivity. For example, the bromination of 2-furaldehyde in the absence of a solvent can yield different product ratios compared to when a solvent like 1,2-dichloroethane (B1671644) is used. researchgate.net

Recent developments have focused on more environmentally benign and selective methods. For instance, the use of ionic liquids like 1-butyl-3-methylimidazolium tribromide ([bmim]Br₃) as both the brominating agent and the reaction medium has shown high selectivity for the monobromination of 2-furaldehyde, particularly towards the 5-position. asianpubs.orgchemicalbook.comasianpubs.org Additionally, nonheme iron catalysts that mimic haloperoxidases have been developed for efficient bromination of arenes under mild conditions, offering a potential avenue for the selective bromination of furan derivatives. nih.gov

| Catalyst/Reagent | Substrate | Product(s) | Key Findings |

| N-bromosuccinimide (NBS) | 2-Furaldehyde | 5-bromo and 4-bromo isomers | The product ratio is temperature-dependent, with lower temperatures favoring the 4-bromo isomer. asianpubs.org |

| Aluminum trichloride (AlCl₃) / Bromine | 2-Furaldehyde | Mixture of mono- and di-brominated products | A common method that often suffers from poor regioselectivity. asianpubs.orgbroadinstitute.orgchemicalbook.com |

| 1-Butyl-3-methylimidazolium tribromide ([bmim]Br₃) | 2-Furaldehyde | 5-Bromo-2-furaldehyde (B32451) | Offers high selectivity for monobromination at the 5-position under solvent-free conditions. asianpubs.orgchemicalbook.comasianpubs.org |

Solvent-Free Synthesis Paradigms for Related Bromo-Furaldehydes

In a push towards greener chemistry, solvent-free synthesis methods for bromo-furaldehydes have been explored. A notable example is the bromination of 2-furaldehyde using 1-butyl-3-methylimidazolium tribromide ([bmim]Br₃) at 40°C, which proceeds rapidly and with high yield to produce 5-bromo-2-furaldehyde. asianpubs.orgchemicalbook.comasianpubs.org This method avoids the use of hazardous solvents and simplifies product purification. asianpubs.orgchemicalbook.com Microwave-assisted solvent-free reactions have also been investigated for the synthesis of bromo-furfural derivatives, demonstrating the potential for rapid and efficient transformations. soton.ac.ukscispace.com

Alternative Synthetic Pathways

Beyond direct bromination, alternative synthetic routes provide access to this compound and its analogs, often with greater control over isomer purity.

Photochemical Synthesis Routes to Bromo-Furan Derivatives

Photochemical reactions offer a unique approach to the synthesis of bromo-furan derivatives. psu.edursc.orgrsc.org One effective method for preparing this compound involves the irradiation of 4,5-dibromofuran-2-carbaldehyde in diethyl ether. rsc.orgrsc.orgresearchgate.net This process selectively removes the bromine atom at the 5-position, yielding the desired 4-bromo isomer in high yield. rsc.orgrsc.orgresearchgate.net This photochemical debromination is a clean and efficient alternative to chemical reduction methods. psu.edursc.org It has been noted that the bromine atoms at the C-3 and C-5 positions of the furan ring are more reactive in photochemical substitutions, while the 4-bromo derivative is relatively unreactive under similar conditions. psu.edu

Multistep Preparations involving Furan Derivatives

Green Chemistry Approaches in Furan Bromination

The principles of green chemistry are increasingly being applied to the synthesis of halogenated organic compounds to minimize environmental impact and enhance safety. In the context of furan bromination, this involves the development of methodologies that reduce the use of hazardous reagents and solvents, improve atom economy, and utilize renewable resources. Traditional bromination methods often rely on elemental bromine, which is highly corrosive and hazardous. imist.ma Green approaches seek to replace such reagents with safer alternatives and employ more environmentally benign reaction conditions.

One of the key strategies in greening the bromination of furans is the use of alternative brominating agents. N-Bromosuccinimide (NBS) has been a common reagent for the selective bromination of furan rings. nih.govsmolecule.com However, research has explored even greener alternatives. For instance, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been identified as a superior brominating agent in some cases, offering higher bromine content and greater stability. nih.govsmolecule.com Studies on the bromination of the natural product fraxinellone, which contains a furan ring, demonstrated that DBDMH can lead to excellent yields of the dibrominated product. nih.gov

Another significant green approach is the utilization of in situ generation of the brominating species, which avoids the handling and storage of bulk bromine. A mixture of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) serves as an effective system where H₂O₂ oxidizes bromide ions to molecular bromine. This method is advantageous as water is the only byproduct. imist.ma Similarly, a bromide-bromate couple (NaBr-NaBrO₃) can be used to generate bromine in situ. imist.ma

The choice of solvent is a critical aspect of green chemistry. The replacement of hazardous organic solvents with water or the use of solvent-free conditions significantly reduces the environmental footprint of a chemical process. imist.maasianpubs.org For example, the Diels-Alder reaction between furan and maleic acid has been successfully carried out in water, avoiding the use of toxic benzene (B151609). imist.ma In the synthesis of 5-bromo-2-furfural, the use of an ionic liquid, 1-butyl-3-methylimidazolium tribromide ([bmim]Br₃), as both the solvent and the brominating agent under solvent-free conditions has been reported to be highly efficient and selective. asianpubs.org This method also allows for the recycling and reuse of the ionic liquid, further enhancing its green credentials. asianpubs.org

Catalysis also plays a vital role in developing greener bromination protocols. The use of catalysts can enable reactions to proceed under milder conditions and with higher selectivity, reducing energy consumption and waste generation. imist.ma Aerobic oxidative bromination, which uses oxygen from the air as the oxidant, represents a particularly "green" pathway. acs.org Transition-metal-free aerobic bromination promoted by a catalytic amount of an ionic liquid has been established, showing high efficiency and a broad substrate scope for various C-H bonds. acs.org

A noteworthy photochemical method provides an efficient route to synthesize this compound. Irradiation of 4,5-dibromofuran-2-carbaldehyde in diethyl ether leads to selective debromination, yielding the desired product in high yields. researchgate.net

The following table summarizes various green chemistry approaches for the bromination of furan and its derivatives, highlighting the reagents, conditions, and key green advantages.

| Brominating System | Substrate | Key Green Features | Reference(s) |

| HBr-H₂O₂ | General | Avoids corrosive liquid bromine; water is the only byproduct. | imist.ma |

| NaBr-NaBrO₃ | General | In situ generation of bromine. | imist.ma |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Fraxinellone | Higher bromine content and more stable than NBS; excellent yields. | nih.gov |

| 1-Butyl-3-methylimidazolium tribromide ([bmim]Br₃) | 2-Furfural | Solvent-free conditions; high selectivity; reusable ionic liquid. | asianpubs.org |

| Aerobic Bromination with Ionic Liquid Catalyst | Various C-H bonds | Uses O₂ as oxidant; transition-metal-free. | acs.org |

| Photochemical Debromination | 4,5-Dibromofuran-2-carbaldehyde | Mild conditions; high yield synthesis of this compound. | researchgate.net |

Reactivity and Mechanistic Investigations of 4 Bromo 2 Furaldehyde

Electrophilic Aromatic Substitution Reactions of the Furan (B31954) Ring

The furan ring in 4-bromo-2-furaldehyde is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. libretexts.orglumenlearning.com In EAS, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.commasterorganicchemistry.com The reaction generally proceeds through a two-step mechanism: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (also known as a sigma complex or arenium ion), followed by deprotonation to restore the aromaticity of the ring. libretexts.orgmasterorganicchemistry.comyoutube.com

The presence of both an electron-withdrawing aldehyde group and a deactivating but ortho-para directing bromine atom on the furan ring influences the regioselectivity of these substitutions. The aldehyde group deactivates the ring towards electrophilic attack, while the bromine atom directs incoming electrophiles to specific positions. This interplay of electronic effects is crucial in determining the outcome of reactions such as nitration and halogenation. For instance, nitration is typically achieved using reagents like nitric acid in the presence of a strong acid catalyst, which generates the nitronium ion (NO₂⁺) as the active electrophile. lumenlearning.com

Aldehyde Group Reactivity

The aldehyde functional group in this compound is a primary site of chemical reactivity, participating in a variety of transformations including condensation reactions, nucleophilic additions, and redox pathways. researchgate.net

Condensation Reactions, including Schiff Base Formation

Aldehydes readily undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. ijacskros.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond of the azomethine group. ijacskros.comacgpubs.org The formation of Schiff bases from this compound has been demonstrated in the synthesis of various derivatives. For example, the reaction of this compound with 4-nitrobenzene-1,2-diamine in methanol (B129727) leads to the formation of the corresponding Schiff base, N¹-((4-bromofuran-2-yl)methylene)-5-nitrobenzene-1,2-diamine. acgpubs.org Similarly, condensation with other amines, such as 2-(4-aminophenyl)ethan-1-ol, can be used to synthesize novel bidentate Schiff base ligands. nih.gov

The general mechanism for Schiff base formation begins with the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, forming a carbinolamine intermediate. This intermediate is then protonated, and subsequent loss of a water molecule generates the iminium ion, which is then deprotonated to give the final Schiff base product. ijacskros.com

| Reactant 1 | Reactant 2 | Product |

| This compound | 4-nitrobenzene-1,2-diamine | N¹-((4–bromofuran–2-yl) methylene)–5–nitrobenzene-1,2–diamine acgpubs.org |

| 5-bromosalicylaldehyde | 2-(4-aminophenyl)ethan-1-ol | 4-bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol nih.gov |

Nucleophilic Additions

The carbonyl carbon of the aldehyde group in this compound is electrophilic and thus susceptible to attack by nucleophiles. youtube.comyoutube.com Nucleophilic addition reactions involve the addition of a nucleophile to the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. youtube.com This intermediate is then typically protonated to yield an alcohol. youtube.com

The reactivity of the aldehyde can be enhanced by acid catalysis, which involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. youtube.com This allows for reactions with weaker nucleophiles. youtube.com Common nucleophiles that react with aldehydes include Grignard reagents (organomagnesium compounds) and organolithium reagents, which deliver a carbanion to the carbonyl carbon, leading to the formation of a new carbon-carbon bond and a secondary alcohol upon workup.

Reduction and Oxidation Pathways

The aldehyde group of this compound can be both reduced to a primary alcohol and oxidized to a carboxylic acid.

Reduction: The reduction of the aldehyde to an alcohol can be achieved using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to give the corresponding primary alcohol, (4-bromofuran-2-yl)methanol.

Oxidation: The oxidation of this compound to 4-bromo-2-furoic acid can be accomplished using a variety of oxidizing agents. The oxidation of the related compound, 2-furaldehyde (furfural), to 2-furoic acid has been studied using reagents such as benzimidazolium dichromate in dimethyl sulfoxide. maxapress.com Catalytic oxidation processes using hydrogen peroxide as the oxidant in the presence of heterogeneous catalysts have also been explored for the conversion of furfural (B47365) to valuable products like succinic acid and furoic acid. utn.edu.ar These methods highlight potential pathways for the selective oxidation of the aldehyde functionality in this compound.

Cross-Coupling Reactions

The carbon-bromine bond in this compound provides a handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon bonds.

Suzuki Coupling Reactions with this compound

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester. wikipedia.orgyonedalabs.comlibretexts.org This reaction is widely used in organic synthesis to form biaryl compounds and other conjugated systems. wikipedia.org this compound can serve as the organohalide partner in Suzuki couplings.

The catalytic cycle of the Suzuki reaction generally involves three key steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This step typically requires the presence of a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst.

An important consideration in the Suzuki coupling of some heterocyclic systems is the potential for side reactions, such as dehalogenation. scribd.com For instance, in the Suzuki coupling of 4-bromopyrrole-2-carboxylates, significant amounts of the debrominated product were observed. scribd.com The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for optimizing the yield of the desired cross-coupled product and minimizing side reactions. harvard.edu

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| Aryl or Vinyl Halide | Aryl or Vinyl Boronic Acid | Palladium Complex | Various (e.g., carbonates, phosphates) | Biaryl or Conjugated Olefin harvard.edu |

| 4-Bromopyrrole-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Arylated pyrrole (B145914) and debrominated pyrrole scribd.com |

Other Palladium-Catalyzed Transformations

Beyond the more common coupling reactions, this compound can participate in a variety of other palladium-catalyzed transformations, expanding its utility in the synthesis of complex molecules. While specific examples directly involving this compound are not extensively documented in publicly available literature, the reactivity of similar bromo-heterocycles provides a strong basis for predicting its behavior in analogous reactions.

Palladium-catalyzed cross-coupling reactions are fundamental in C-C bond formation. The general mechanism for these reactions, such as the Suzuki, Heck, and Sonogashira couplings, involves a catalytic cycle that includes oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation (for Suzuki) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. dntb.gov.ua

Analogous systems, such as 4-bromo-6H-1,2-oxazines, have been shown to undergo efficient Suzuki and Sonogashira couplings. nih.gov In the Suzuki coupling, the 4-bromo-substituted heterocycle reacts with an arylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base, leading to the corresponding 4-aryl derivative in good yields. nih.gov Similarly, Sonogashira coupling with terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst, affords the 4-alkynyl-substituted heterocycles. nih.gov These examples strongly suggest that this compound would be a suitable substrate for similar transformations, yielding 4-aryl- and 4-alkynyl-2-furaldehydes.

The Mizoroki-Heck reaction, which couples an aryl halide with an alkene, is another pertinent palladium-catalyzed transformation. dntb.gov.ua While specific applications with this compound are not readily found, furaldehyde-based systems have been utilized in Heck-type reactions. dntb.gov.ua This indicates the potential for this compound to react with various alkenes to introduce unsaturated side chains at the 4-position of the furan ring.

The following table summarizes the expected products from these palladium-catalyzed reactions with this compound based on analogous systems.

| Reaction | Coupling Partner | Expected Product |

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | 4-Aryl-2-furaldehyde |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | 4-Alkynyl-2-furaldehyde |

| Heck Coupling | Alkene (R'-CH=CH₂) | 4-Alkenyl-2-furaldehyde |

Debromination and Functional Group Interconversion Strategies

The bromine atom in this compound can be selectively removed or transformed into other functional groups, further highlighting the compound's synthetic versatility.

Debromination , the removal of the bromine atom, is a common strategy in organic synthesis. wikipedia.org For aryl bromides, catalytic hydrogenation is a widely used method for reductive dehalogenation. organic-chemistry.org This process typically employs a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. organic-chemistry.org This method is often chemoselective, allowing for the reduction of the carbon-bromine bond without affecting other functional groups like the aldehyde. organic-chemistry.org Therefore, treatment of this compound under these conditions would be expected to yield 2-furaldehyde.

Functional group interconversion of the bromine atom opens up avenues for introducing a wider range of substituents. While specific examples for this compound are scarce in the literature, the principles of aromatic functional group transformations can be applied. For instance, the bromine atom could potentially be converted to other functional groups through nucleophilic aromatic substitution, although this is generally less facile for furan systems compared to more electron-deficient aromatic rings.

More practical approaches would likely involve further palladium-catalyzed reactions. For example, the Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with amines in the presence of a palladium catalyst. nih.gov This suggests that this compound could be converted to 4-amino-2-furaldehyde derivatives. Similarly, palladium-catalyzed cyanation reactions could be employed to introduce a nitrile group, yielding 4-cyano-2-furaldehyde.

The aldehyde group of this compound also offers a site for various functional group interconversions. Standard organic transformations can be applied to convert the aldehyde into other functionalities, such as an alcohol (via reduction), a carboxylic acid (via oxidation), or an imine (via condensation with a primary amine). The functionalization of furan aldehydes is a well-established area of organic chemistry. mdpi.com

The following table outlines potential functional group interconversions for this compound.

| Starting Functionality | Reagents/Reaction | Product Functionality |

| 4-Bromo | Pd/C, H₂ | 4-H (Debromination) |

| 4-Bromo | Amine, Pd catalyst | 4-Amino |

| 4-Bromo | Cyanide source, Pd catalyst | 4-Cyano |

| 2-Aldehyde | NaBH₄ | 2-Hydroxymethyl |

| 2-Aldehyde | Oxidizing agent (e.g., KMnO₄) | 2-Carboxylic acid |

| 2-Aldehyde | R-NH₂ | 2-Imine |

Derivatization and Structural Modification of 4 Bromo 2 Furaldehyde

Synthesis of Substituted Furan (B31954) Carbaldehydes from 4-Bromo-2-furaldehyde

The bromine atom at the 4-position of this compound can be readily displaced or involved in coupling reactions to introduce various substituents onto the furan ring, leading to a range of substituted furan-2-carbaldehydes.

One common strategy involves the photochemical substitution of the bromine atom. For instance, irradiation of 4,5-dibromofuran-2-carbaldehyde in an aromatic solvent can selectively substitute the bromine at the 5-position, yielding 5-aryl-4-bromo-2-furaldehyde derivatives. psu.eduresearchgate.net This method provides a convenient route to previously unknown 5-aryl-4-bromo-2-furyl compounds. psu.eduresearchgate.net The reaction proceeds with high selectivity, as the bromine atom at the 4-position, which is not conjugated with the carbonyl group, remains unaffected by irradiation in a benzene (B151609) solution. psu.edu

Another approach is the diazotization of an aniline (B41778) derivative followed by a Meerwein arylation-type reaction with a furan derivative. For example, 2-chloro-4-nitroaniline (B86195) can be diazotized and then reacted with furfural (B47365) in the presence of copper chloride to produce 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde. jocpr.com

Table 1: Examples of Substituted Furan Carbaldehydes from Brominated Furan Derivatives

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 4,5-Dibromofuran-2-carbaldehyde | Aromatic Solvent, hv | 5-Aryl-4-bromo-2-furaldehyde | Good | psu.eduresearchgate.net |

| 2-Chloro-4-nitroaniline, Furfural | 1. HCl, H₂O, NaNO₂; 2. CuCl₂ | 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde | - | jocpr.com |

Formation of Polyfunctionalized Heterocyclic Ring Systems

The reactivity of this compound makes it a key building block for the construction of more complex, polyfunctionalized heterocyclic systems. These systems are of significant interest in medicinal chemistry and materials science. univpancasila.ac.id

One notable application is in the synthesis of biaryl derivatives. Cyclolanthanation of 2-bromobiaryls and their heterocyclic analogues using nBu₂LaCl·4LiCl creates organolanthanum intermediates. nih.govresearchgate.netuni-muenchen.de These intermediates can then be trapped with various electrophiles to yield a range of polyfunctional biaryl compounds. nih.govresearchgate.netuni-muenchen.de For example, a 2-bromophenyl substituent on a heterocyclic ring can undergo C-H metalation to form diiodides, which are versatile precursors for further functionalization. nih.gov

Furthermore, the aldehyde group of substituted furan-2-carboxaldehydes can participate in condensation reactions to form fused heterocyclic systems. For example, reaction with hippuric acid leads to the formation of 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones. researchgate.net These oxazolones are valuable intermediates for synthesizing α,β-unsaturated α-amino acids and other novel heterocyclic compounds. researchgate.net

Design and Synthesis of Schiff Base Ligands from Furaldehydes

Schiff bases, formed by the condensation of an aldehyde or ketone with a primary amine, are an important class of ligands in coordination chemistry. Furaldehydes, including this compound, are frequently used as the aldehyde component in the synthesis of these ligands.

The general procedure for synthesizing Schiff base ligands from furaldehydes involves the condensation reaction with an appropriate amine, often in a 1:1 molar ratio. chemmethod.comchemmethod.comresearchgate.net For instance, this compound can be reacted with 3-substituted-4-amino-5-mercapto-1,2,4-triazoles to form Schiff base ligands. asianpubs.org These ligands, possessing nitrogen and sulfur donor atoms, can then coordinate with various metal ions to form metal complexes with interesting physicochemical properties and potential biological activities. asianpubs.org

The resulting Schiff base ligands and their metal complexes are characterized by various spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy, to determine their structure and coordination behavior. chemmethod.comchemmethod.comresearchgate.netasianpubs.org

Table 2: Examples of Schiff Base Ligands Derived from Furaldehydes

| Aldehyde | Amine | Schiff Base Ligand | Reference |

| Furfural | 4-Bromo-2-methylaniline | N-(4-Bromo-2-methylphenyl)-1-(furan-2-yl)methanimine | chemmethod.comchemmethod.comresearchgate.net |

| 5-Bromo-2-furaldehyde (B32451) | 3-Substituted-4-amino-5-mercapto-1,2,4-triazole | Corresponding Schiff base | asianpubs.org |

Development of Diverse Organic Intermediates via Derivatization

The chemical derivatization of this compound provides access to a wide range of organic intermediates that are valuable in organic synthesis. mdpi.com These transformations often involve modifying the aldehyde functional group or utilizing the reactivity of the carbon-bromine bond.

One common derivatization is the conversion of the aldehyde group into other functional groups. For example, the aldehyde can undergo condensation reactions, as seen in the Claisen-Schmidt condensation, to form chalcones. jocpr.com Substituted furan-2-carbaldehydes react with substituted triazole ketones in the presence of a base to yield chalcones with potential biological activity. jocpr.com

The aldehyde group can also serve as a reactive center for various other condensation reactions, leading to a multitude of products. researchgate.net The versatility of this compound and its derivatives makes it a key component in the toolbox of synthetic organic chemists for constructing complex molecular architectures. colab.ws

Applications of 4 Bromo 2 Furaldehyde in Advanced Organic Synthesis

Building Block for Biologically Active Molecules

The unique chemical architecture of 4-Bromo-2-furaldehyde makes it an essential starting material in the synthesis of various biologically active compounds for the pharmaceutical and agrochemical industries. chemimpex.com The furan (B31954) ring is a common scaffold in numerous natural and synthetic products with significant biological activity. mdpi.com

Pharmaceutical Intermediates, including those targeting neurological disorders and potential anti-cancer agents

This compound is a key intermediate in the synthesis of a range of pharmaceutical agents. chemimpex.com It is particularly noted for its role in the development of compounds targeting neurological disorders. chemimpex.com Furthermore, its structure is utilized as a foundational element in the synthesis of potential anti-cancer agents and other therapeutic molecules. chemimpex.com

A significant application of this compound is as a building block for the synthesis of furanyl cyclobutenediones, which have been identified as potent antagonists for G-protein coupled receptors (GPCRs). chemicalbook.comsigmaaldrich.com GPCRs are a large family of receptors that are involved in a vast array of physiological processes and are prominent targets for drug development.

Agrochemical Precursors for Herbicides and Pesticides

In the field of agrochemicals, this compound is explored as a precursor for the development of new herbicides and pesticides. chemimpex.com The furan moiety is present in a number of agrochemical compounds, and the reactivity of this compound allows for its incorporation into more complex structures designed to have specific herbicidal or pesticidal activity. chemimpex.commdpi.com

Design of Polyfunctionalized Heterocyclic Compounds with Pharmacological Interest

The dual reactivity of this compound, stemming from its aldehyde group and bromine substituent, makes it an ideal substrate for creating polyfunctionalized heterocyclic compounds. chemimpex.com Furaldehyde derivatives, in general, are considered excellent starting materials for designing complex molecules with potential pharmacological applications, such as antimicrobial and antitumor activities. researchgate.net

Research has demonstrated that this compound can undergo reactions like the Suzuki coupling, a powerful cross-coupling method, to create more elaborate molecular skeletons. broadinstitute.org For instance, it can be coupled with boronic acids to attach new aryl groups to the furan ring, leading to a combinatorial matrix of structurally diverse compounds. broadinstitute.org This strategy is highly efficient for generating libraries of novel compounds that can be screened for pharmacological activity. broadinstitute.org

Precursor for Specialty Polymers and Advanced Materials

This compound serves as a building block in polymer chemistry for the production of specialty polymers. chemimpex.com These materials can be engineered to possess enhanced thermal and mechanical properties. chemimpex.com The furan structure, derivable from renewable biomass sources like furfural (B47365), is a key component in the drive toward more sustainable polymer science. mdpi.comnih.gov

While this compound itself is a valuable precursor, its derivatives are also central to materials science. For example, research on the related compound methyl 4-bromo-2-furoate has led to the synthesis of novel bifuran-based polyesters. nih.gov These polymers have demonstrated exceptional properties, such as forming films with high oxygen barrier capabilities that improve upon exposure to air through cross-linking. nih.gov The ability of furan-containing polymers to undergo reactions like the Diels-Alder allows for the creation of dynamic thermosets, also known as covalent adaptable networks (CANs), which combine the strength of thermosets with the reprocessability of thermoplastics. mdpi.com

Role in the Development of Organic Electronic Components, such as Organic Light-Emitting Diodes (OLEDs)

The electronic properties of this compound make it a compound of interest in the field of organic electronics. chemimpex.com It is specifically applied in the development of components for devices such as organic light-emitting diodes (OLEDs). chemimpex.com

Furan-containing oligomers and polymers are recognized for their useful electronic and optical properties, including efficient luminescence. acs.org Short-chain linearly conjugated oligomers containing furan rings are an important class of organic semiconductors. acs.org While the synthesis of these materials often relies on various coupling methods, the furan scaffold is a critical element. Research into furan-phenylene materials has highlighted their potential in creating soluble, luminescent materials suitable for electronic devices, including early explorations in blue OLEDs. acs.org The use of furan-based building blocks is thus integral to advancing the performance and sustainability of organic electronic materials. acs.org

Chemical Transformations for Flavor and Fragrance Constituents

In the flavor and fragrance industry, this compound is used in the formulation of unique flavoring agents and aromatic compounds. chemimpex.com Aldehydes as a class are highly prized in this sector for their potent and often pleasant odors. sigmaaldrich.com They are invaluable to perfumers and flavorists for their ability to enhance or introduce specific floral and fruity notes into a composition. sigmaaldrich.com Furthermore, aldehydes can act as fixatives, helping to prolong the longevity of a scent. sigmaaldrich.com The specific structure of this compound allows for its chemical transformation into proprietary fragrance and flavor constituents with distinct aromatic profiles. chemimpex.com

Theoretical and Computational Studies in 4 Bromo 2 Furaldehyde Chemistry

Quantum Chemical Calculations on Molecular Structure and Electronic Properties of Derivatives

Quantum chemical calculations, with a strong reliance on Density Functional Theory (DFT), have been instrumental in understanding the intrinsic properties of furan (B31954) and its derivatives. researchgate.net While specific studies focusing exclusively on 4-bromo-2-furaldehyde are not abundant, a wealth of information can be drawn from computational analyses of closely related furan derivatives. These studies provide a robust framework for understanding the impact of the bromo and aldehyde substituents on the furan ring.

DFT calculations are frequently employed to optimize the molecular geometry of furan derivatives, providing precise information on bond lengths, bond angles, and dihedral angles. bohrium.com For instance, studies on similar halogenated furan systems reveal how the presence of a halogen atom can alter the charge distribution across the molecule. researchgate.net The electron-withdrawing nature of the bromine atom at the 4-position and the aldehyde group at the 2-position in this compound significantly influences the electronic landscape of the furan ring.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical in predicting a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net In furan derivatives, these frontier molecular orbitals are crucial for understanding their behavior in various reactions. For example, the shape and energy of the HOMO can predict the most probable sites for electrophilic attack. sciforum.net

Natural Bond Orbital (NBO) analysis is another powerful computational tool that provides insights into charge transfer and intramolecular interactions. tandfonline.com By examining the donor-acceptor interactions, researchers can quantify the stability arising from electron delocalization. In the context of this compound derivatives, NBO analysis can elucidate the conjugative effects between the furan ring, the bromine atom, and the aldehyde group.

The following table summarizes key electronic properties that are typically calculated for furan derivatives using computational methods. While the exact values for this compound would require specific calculations, the data for related compounds offer valuable comparative insights.

| Property | Typical Computational Method | Significance for this compound Derivatives |

| HOMO Energy | DFT (e.g., B3LYP/6-311++G(d,p)) | Indicates the ability to donate electrons; relevant for reactions with electrophiles. |

| LUMO Energy | DFT (e.g., B3LYP/6-311++G(d,p)) | Indicates the ability to accept electrons; relevant for reactions with nucleophiles. |

| HOMO-LUMO Gap | DFT (e.g., B3LYP/6-311++G(d,p)) | Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Mulliken Atomic Charges | DFT (e.g., B3LYP/6-311++G(d,p)) | Describes the charge distribution on each atom, identifying electrophilic and nucleophilic sites. |

| Dipole Moment | DFT (e.g., B3LYP/6-311++G(d,p)) | Provides information about the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Mechanistic Insights from Computational Modeling for Furaldehyde Reactions

Computational modeling has been pivotal in unraveling the complex reaction mechanisms involving furaldehydes. These studies provide a step-by-step understanding of reaction pathways, including the identification of transition states and intermediates, which are often difficult to detect experimentally.

One area where computational modeling has been extensively applied is in the study of oxidation reactions of furans. For instance, the atmospheric oxidation of furan and its methyl-substituted derivatives initiated by hydroxyl (OH) radicals has been investigated using high-level quantum chemistry. acs.org These studies reveal that the reaction typically begins with the addition of the OH radical to the furan ring, leading to the formation of chemically activated adducts. acs.org Subsequent ring-opening and isomerization pathways can then be mapped out, providing valuable information on the formation of various products. acs.org While this research focuses on atmospheric chemistry, the fundamental mechanistic insights are transferable to other oxidative processes involving substituted furans like this compound.

The electrochemical reduction of furfural (B47365) is another area that has benefited from computational analysis. Periodic density functional theory (DFT) has been used to study the elementary steps of furfural reduction on various metal surfaces. osti.gov These calculations help in understanding the adsorption patterns of furfural and its derivatives on catalyst surfaces, which in turn influences product selectivity. osti.gov For example, the formation of furfuryl alcohol versus 2-methylfuran (B129897) can be rationalized by examining the energetics of different reaction pathways on the catalyst. osti.gov Such insights are crucial for the rational design of electrocatalysts for the conversion of furan-based compounds.

Furthermore, computational studies have provided mechanistic clarity on catalytic transfer hydrogenation of furfural. acs.org By combining experimental data with computational modeling, researchers can elucidate the dominant reaction pathways. For example, it has been shown that the hydrogenation of the carbonyl group can proceed through a Lewis acid-mediated intermolecular hydride transfer. acs.org These mechanistic details, derived from computational models, are essential for optimizing reaction conditions and catalyst design for the transformation of furaldehydes.

A summary of common furaldehyde reactions investigated through computational modeling is presented in the table below.

| Reaction Type | Computational Approach | Key Mechanistic Insights Gained |

| Oxidation | Quantum Chemistry (e.g., UCCSD(T)) | Identification of initial adduct formation, ring-opening pathways, and product distribution. acs.org |

| Electrochemical Reduction | Periodic DFT | Understanding of surface adsorption, influence of catalyst material on selectivity, and determination of rate-limiting steps. osti.gov |

| Catalytic Transfer Hydrogenation | DFT and Kinetic Modeling | Elucidation of hydride transfer mechanisms and the role of bifunctional catalysts. acs.org |

| Electrophilic Substitution | DFT | Prediction of reactive sites and analysis of addition-elimination versus aromatic substitution mechanisms. sciforum.net |

Prediction of Reactivity and Selectivity in Novel Transformations

A significant advantage of theoretical and computational chemistry is its predictive power. By modeling the potential energy surfaces of reactions, chemists can anticipate the reactivity of a molecule and the selectivity of a transformation before it is even attempted in the laboratory.

For substituted furans like this compound, computational methods can predict the regioselectivity of various reactions. For instance, in electrophilic substitution reactions, the most likely site of attack can be determined by analyzing the distribution of frontier molecular orbitals and the calculated electrostatic potential. sciforum.net The electron-rich nature of the furan ring generally directs electrophiles to specific positions, and the presence of substituents like the bromo and aldehyde groups further modulates this reactivity. mdpi.com

Computational models have also been developed to predict the outcome of more complex reactions. For example, in the context of drug metabolism, computational models can predict whether a furan-containing molecule is likely to be bioactivated to a reactive metabolite. researchgate.net These models consider various metabolic pathways, such as epoxidation, and can assess the likelihood of each pathway occurring based on the electronic and steric properties of the substrate. researchgate.net

In the realm of synthetic chemistry, computational studies can guide the development of new reactions by predicting the feasibility of a proposed transformation. For example, the activation barriers for different reaction pathways can be calculated, allowing for an assessment of the most energetically favorable route. This is particularly valuable in catalyst development, where the effect of different ligands or metal centers on the reaction mechanism and selectivity can be computationally screened.

The table below outlines how computational methods can be applied to predict reactivity and selectivity in the context of this compound chemistry.

| Prediction Goal | Computational Method | Application to this compound |

| Regioselectivity of Electrophilic Attack | Frontier Molecular Orbital (FMO) Theory, Electrostatic Potential (ESP) Mapping | Predicting whether substitution will occur at the C3 or C5 position, considering the directing effects of the bromo and aldehyde groups. |

| Site-Selectivity in Cross-Coupling Reactions | DFT calculations of reaction intermediates and transition states | In Suzuki or Stille couplings, predicting whether the C-Br bond will react preferentially over potential C-H activation. |

| Stereoselectivity in Asymmetric Catalysis | Modeling of catalyst-substrate complexes and transition states | Designing chiral catalysts that can lead to the formation of a single enantiomer in reactions involving the aldehyde group. |

| Feasibility of Novel Ring-Opening Reactions | Calculation of reaction energy profiles | Assessing the energy barriers for proposed transformations to predict if a reaction is likely to proceed under reasonable conditions. |

Analytical and Spectroscopic Characterization of 4 Bromo 2 Furaldehyde and Its Derivatives in Research

Vibrational Spectroscopy (FT-IR) for Structural Elucidation

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of 4-bromo-2-furaldehyde and its derivatives, FT-IR spectra provide key information for structural confirmation.

The FT-IR spectrum of a furaldehyde derivative typically shows characteristic absorption bands. For instance, the presence of a conjugated carbonyl (C=O) group is confirmed by a strong band around 1669 cm⁻¹. researchgate.net The aldehyde functionality is further indicated by C-H stretching vibrations appearing around 2812 cm⁻¹ and 3134 cm⁻¹. researchgate.net The furan (B31954) ring itself exhibits characteristic vibrations, including C-H stretching and C=C stretching.

In Schiff base derivatives of this compound, the formation of the azomethine (-C=N-) group is a key structural feature. This is typically observed as a new absorption band in the FT-IR spectrum. The complexation of these Schiff bases with metal ions, such as Pd(II) and Ni(II), leads to a noticeable shift in the ν(C=N) stretching frequency, often to a higher wavenumber, which confirms the coordination of the azomethine nitrogen to the metal center. nih.gov For example, a shift of 26–28 cm⁻¹ has been reported for some Pd(II) and Ni(II) Schiff base complexes. nih.gov

The study of halogenated aromatic compounds, such as those containing bromine, also benefits from FT-IR analysis. The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum. The influence of substituents like bromine on the vibrational modes of the aromatic ring can also be analyzed, often with the aid of computational methods like Density Functional Theory (DFT) for more precise assignments. nih.govnih.gov

Interactive Table: Characteristic FT-IR Bands for Furaldehyde Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Aldehyde C=O | Stretching | ~1669 | researchgate.net |

| Aldehyde C-H | Stretching | ~2812, ~3134 | researchgate.net |

| Azomethine C=N | Stretching | Varies (shifts upon complexation) | nih.gov |

| Furan Ring C-H | Stretching | >3000 | researchgate.net |

| Furan Ring C=C | Stretching | ~1461 | researchgate.net |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular structure.

For substituted furans, including this compound, NMR spectroscopy is crucial for confirming the substitution pattern. ic.ac.ukcdnsciencepub.com The chemical shifts of the furan ring protons and carbons are sensitive to the electronic effects of the substituents. publish.csiro.aucapes.gov.br For instance, in 2-substituted furans, the chemical shift difference between the H-3 and H-4 protons can be significant. cdnsciencepub.com

In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the aldehydic proton and the two furan ring protons. The coupling patterns between these protons (spin-spin coupling) provide further structural information. For example, the spectrum of 5-bromo-2-furaldehyde (B32451) shows characteristic signals for the furan ring protons. chemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the furan ring carbons are influenced by the bromine and aldehyde substituents. publish.csiro.au Additivity rules based on the effects of individual substituents can often be used to predict the chemical shifts in disubstituted furans with good accuracy, aiding in structure verification. ic.ac.uk

When this compound is converted into derivatives, such as Schiff bases, NMR is used to confirm the new structure. The formation of the azomethine group in a Schiff base leads to a new signal for the imine proton in the ¹H NMR spectrum. Upon complexation with a metal, the chemical shift of this proton, as well as other nearby protons, can be altered, providing evidence of coordination. nih.gov For example, a shift (Δδ) of 0.43–1.15 ppm for the azomethine proton has been observed in some Pd(II) and Ni(II) complexes. nih.gov

Interactive Table: Representative NMR Data for Furan Derivatives

| Nucleus | Compound Type | Typical Chemical Shift Range (ppm) | Reference |

| ¹H | Furan Ring Protons | 6.0 - 8.0 | cdnsciencepub.comrsc.org |

| ¹H | Aldehyde Proton | 9.0 - 10.5 | rsc.org |

| ¹³C | Furan Ring Carbons | 110 - 160 | publish.csiro.aursc.org |

| ¹³C | Aldehyde Carbonyl | 175 - 195 | rsc.org |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight (174.98 g/mol ). sigmaaldrich.com A key feature in the mass spectrum of bromine-containing compounds is the presence of isotopic peaks. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). nih.govyoutube.com This results in a characteristic M and M+2 peak pattern, where the two peaks are of roughly equal intensity, which is a clear indicator of the presence of one bromine atom in the molecule. youtube.com

The fragmentation of this compound under mass spectrometric conditions can provide further structural information. For aldehydes, common fragmentation pathways include the loss of a hydrogen atom (M-1) or the formyl group (M-29, loss of CHO). libretexts.org The fragmentation of heterocyclic compounds can be complex, but analysis of the resulting fragment ions can help to confirm the structure. dtic.mil For instance, 2-furaldehyde has been observed to fragment to a peak at m/z 69.033. copernicus.org

In the analysis of derivatives of this compound, mass spectrometry confirms the addition of new functional groups by the change in molecular weight. High-resolution mass spectrometry (HRMS) is often used to determine the elemental composition of the molecule with high accuracy. rsc.orgnih.gov

Interactive Table: Characteristic Mass Spectrometry Data for Brominated Compounds

| Feature | Description | Significance | Reference |

| Molecular Ion Peak | Peak corresponding to the intact molecule's mass. | Determines molecular weight. | sigmaaldrich.com |

| Isotope Pattern | M and M+2 peaks of nearly equal intensity. | Confirms the presence of one bromine atom. | youtube.com |

| Fragmentation | Loss of H (M-1) or CHO (M-29) for aldehydes. | Provides structural information. | libretexts.org |

Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions and Complex Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. This technique is particularly useful for studying conjugated systems and for characterizing the formation of metal complexes.

Furfural (B47365) and its derivatives, including this compound, contain a conjugated system of double bonds (the furan ring and the carbonyl group), which gives rise to characteristic UV-Vis absorption bands. Furfural itself exhibits a strong absorption peak around 277-278 nm, which is attributed to a π → π* electronic transition of the conjugated system. researchgate.netmdpi.com A less intense band may also be observed at a lower wavelength, corresponding to transitions within the furan ring. researchgate.net

The introduction of a bromine atom and the formation of derivatives can shift the position and intensity of these absorption bands. When this compound is used to form Schiff base ligands, the resulting imine group extends the conjugated system, which can lead to changes in the UV-Vis spectrum.

A significant application of UV-Vis spectroscopy in this context is the characterization of metal complexes of Schiff base ligands. The coordination of the ligand to a metal ion often results in the appearance of new absorption bands or shifts in the existing bands. For example, the n → π* transition of the azomethine group can be affected by complexation. A shift (Δλ) of 24–40 nm for this band has been reported upon complexation with Pd(II) and Ni(II), indicating the involvement of the azomethine nitrogen in coordination. nih.gov The formation of colored complexes can also be monitored by the appearance of absorption bands in the visible region of the spectrum.

Interactive Table: Typical UV-Vis Absorption Data for Furaldehyde Systems

| Compound Type | Transition | Typical λmax (nm) | Reference |

| Furfural | π → π | ~277-278 | researchgate.netmdpi.com |

| Schiff Base of Furaldehyde | n → π (C=N) | Varies (shifts upon complexation) | nih.gov |

| Metal Complexes | Ligand-to-Metal Charge Transfer | Varies | nih.gov |

X-ray Diffraction Studies for Solid-State Structure Determination of Complexes

For derivatives of this compound, particularly its metal complexes, single-crystal X-ray diffraction is invaluable for unambiguously establishing the coordination geometry around the metal center and the binding mode of the ligand. nih.govmdpi.comresearchgate.net For instance, X-ray diffraction studies on Pd(II) and Ni(II) Schiff base complexes have revealed a slightly distorted square-planar geometry around the metal ions. nih.gov These studies confirm that the Schiff base ligand coordinates to the metal through the deprotonated phenolic oxygen and the azomethine nitrogen atoms. nih.gov

The data obtained from X-ray diffraction, such as bond lengths, can corroborate findings from other spectroscopic techniques. For example, the C=N bond lengths observed in the crystal structure of a Schiff base complex confirm the formation of the imine group. nih.gov Furthermore, analysis of the crystal packing can reveal intermolecular interactions, such as hydrogen bonding, which are important for understanding the supramolecular chemistry of these compounds. nih.gov While direct X-ray diffraction data for this compound itself is less commonly reported in the provided context, the principles apply to its crystalline derivatives. nih.gov

Interactive Table: Information Obtained from X-ray Diffraction of Schiff Base Complexes

| Parameter | Information Provided | Example | Reference |

| Coordination Geometry | The spatial arrangement of ligands around the metal ion. | Distorted square-planar for some Pd(II) and Ni(II) complexes. | nih.gov |

| Bond Lengths | The distances between bonded atoms. | C=N bond lengths confirming imine formation. | nih.gov |

| Bond Angles | The angles between adjacent bonds. | Defines the shape of the molecule. | mdpi.com |

| Crystal Packing | The arrangement of molecules in the crystal lattice. | Reveals intermolecular interactions like hydrogen bonding. | nih.gov |

Chromatographic Techniques in Reaction Monitoring and Purification (e.g., HPLC, TLC)

Chromatographic techniques are essential for monitoring the progress of chemical reactions and for the purification of the resulting products. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used in the synthesis and analysis of this compound and its derivatives.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to separate components of a mixture. It is often used to monitor the progress of a reaction by comparing the TLC plate of the reaction mixture to that of the starting materials. The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding. TLC is also used to determine the appropriate solvent system for column chromatography purification. acs.org

High-Performance Liquid Chromatography (HPLC) is a more powerful separation technique that provides higher resolution and is used for both analytical and preparative purposes. In the context of this compound, HPLC can be used to:

Assess the purity of the compound and its derivatives. thermofisher.com

Quantify the concentration of the compound in a mixture. nih.govacs.org

Monitor the formation of byproducts in a reaction.

Isolate and purify the desired product from a reaction mixture.

HPLC is often coupled with a UV-Vis detector, which is well-suited for detecting conjugated compounds like furaldehydes. nih.govacs.org For complex mixtures, such as in metabolic studies of drugs containing a bromine atom, HPLC can be coupled with mass spectrometry (HPLC-MS) for powerful separation and identification capabilities. nih.gov The derivatization of aldehydes with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can enhance their detection by HPLC-UV. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Bromo-2-furaldehyde, and how can reaction conditions be optimized for yield?

- Methodological Answer : this compound is commonly synthesized via bromination of 2-furaldehyde derivatives. A documented procedure involves palladium-catalyzed arylation using phenylboronic acid in a microflow reactor, achieving 73% yield under optimized conditions (hexane/EtOAc solvent gradient, 1.1 eq. boronic acid) . Alternative routes may involve direct bromination of furfural precursors, but yields depend on temperature control and stoichiometric ratios of brominating agents.

Q. How should researchers characterize this compound to confirm purity and structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze - and -NMR spectra to confirm the aldehyde proton (~9.6 ppm) and bromine-induced deshielding effects on adjacent carbons .

- HPLC/GC-MS : Validate purity (>95%) using reverse-phase chromatography or gas chromatography coupled with mass spectrometry .

- Melting Point : Compare observed mp (if crystalline) with literature data (not explicitly reported in evidence; requires empirical testing) .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent oxidation of the aldehyde group. Avoid exposure to moisture, which may hydrolyze the furan ring. Stability tests under accelerated conditions (e.g., 40°C/75% RH) are recommended for long-term storage protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies in catalytic efficiency (e.g., Suzuki-Miyaura vs. Ullmann couplings) may arise from ligand choice or solvent polarity. Systematically test parameters:

- Ligand Screening : Compare Pd(PPh) vs. XPhos in DMF/toluene mixtures.

- Kinetic Studies : Use in situ IR or LC-MS to monitor intermediate formation and side reactions .

- Reference Control Experiments : Replicate literature protocols (e.g., microflow reactor conditions ) to isolate variables causing yield variations.

Q. What computational methods are suitable for predicting the electrophilic substitution patterns of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distribution to predict regioselectivity. Focus on:

- Fukui Indices : Identify nucleophilic sites on the furan ring for further functionalization.

- Transition State Modeling : Simulate bromine-directed electrophilic attacks (e.g., nitration, sulfonation) .

Q. How can researchers troubleshoot low yields in nucleophilic additions to this compound?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance aldehyde reactivity but may promote side reactions; test dichloromethane or THF.

- Protecting Groups : Temporarily protect the aldehyde with acetals or imines to direct nucleophilic attack to the bromine-adjacent position .

- Catalytic Additives : Use Lewis acids (e.g., ZnCl) to activate the aldehyde for Grignard or organozinc additions .

Q. What strategies validate the reproducibility of synthetic data for this compound derivatives across laboratories?

- Methodological Answer :

- Round-Robin Testing : Collaborate with independent labs to replicate key reactions (e.g., arylations ).

- Open Data Practices : Share raw NMR/LC-MS files via repositories like Zenodo for peer validation .

- Standard Reference Materials : Cross-check melting points and spectral data against NIST-certified standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.